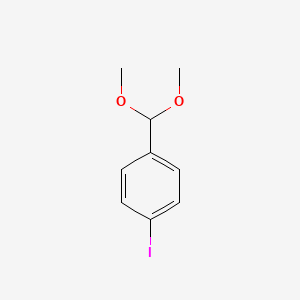
4-IODOBENZALDEHYDE DIMETHYL ACETAL
概要
説明
4-IODOBENZALDEHYDE DIMETHYL ACETAL is an organic compound with the molecular formula C9H11IO2 It is a derivative of benzene, where the benzene ring is substituted with a dimethoxymethyl group and an iodine atom
準備方法
The synthesis of 4-IODOBENZALDEHYDE DIMETHYL ACETAL can be achieved through several synthetic routes. One common method involves the iodination of 1-dimethoxymethyl-benzene using iodine and a suitable oxidizing agent. The reaction is typically carried out under mild conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production process efficiently.
化学反応の分析
4-IODOBENZALDEHYDE DIMETHYL ACETAL undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding benzene derivative with a reduced functional group. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-IODOBENZALDEHYDE DIMETHYL ACETAL has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in medical imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 4-IODOBENZALDEHYDE DIMETHYL ACETAL involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding interactions, which can influence the compound’s reactivity and binding affinity to specific targets. The dimethoxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
4-IODOBENZALDEHYDE DIMETHYL ACETAL can be compared with other similar compounds, such as:
1-Dimethoxymethyl-4-bromo-benzene: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen atom.
1-Dimethoxymethyl-4-chloro-benzene: Contains a chlorine atom instead of iodine. It is less reactive compared to the iodine derivative.
1-Dimethoxymethyl-4-fluoro-benzene: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
特性
CAS番号 |
99405-03-5 |
|---|---|
分子式 |
C9H11IO2 |
分子量 |
278.09 g/mol |
IUPAC名 |
1-(dimethoxymethyl)-4-iodobenzene |
InChI |
InChI=1S/C9H11IO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 |
InChIキー |
AFFDFWRTCGIWLL-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC=C(C=C1)I)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














